molecular formula C9H10N6OS B13404172 N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea CAS No. 86893-76-7

N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea

Cat. No.: B13404172
CAS No.: 86893-76-7
M. Wt: 250.28 g/mol
InChI Key: ALAVMPYROHSFFR-UHFFFAOYSA-N
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Description

N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea is a urea derivative featuring a tetrazole ring substituted with a sulfanylidene group (C=S) at the 5-position and a phenyl group at the 3-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes through hydrogen bonding interactions .

Characterization typically employs spectroscopic techniques (¹H/¹³C NMR, HRMS) and X-ray crystallography (using SHELX software for refinement) .

Properties

CAS No.

86893-76-7

Molecular Formula

C9H10N6OS

Molecular Weight

250.28 g/mol

IUPAC Name

1-methyl-3-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]urea

InChI

InChI=1S/C9H10N6OS/c1-10-8(16)11-6-3-2-4-7(5-6)15-9(17)12-13-14-15/h2-5H,1H3,(H2,10,11,16)(H,12,14,17)

InChI Key

ALAVMPYROHSFFR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the tetrazole ring acts as a nucleophile.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with methyl isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and inhibit their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea with other urea-based compounds:

Compound Name Key Substituents/Functional Groups Applications/Activities References
This compound Tetrazole (C=S at 5-position), phenyl, methylurea Hypothesized: Enzyme/receptor modulation
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonyl, 4-methoxyphenyl, urea Platelet aggregation inhibition, P2Y1 antagonist
Tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea) Thiadiazole, tert-butyl, dimethylurea Herbicide
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) Trifluoromethylphenyl, dimethylurea Cotton herbicide
Fenuron (N,N-dimethyl-N'-phenylurea) Phenyl, dimethylurea Plant growth regulator

Key Observations:

  • Tetrazole vs. Thiadiazole: The tetrazole ring in the target compound differs from the thiadiazole in tebuthiuron.
  • Sulfanylidene (C=S) vs. Carbonyl (C=O) : The sulfanylidene group in the target compound may enhance stability and metal-binding capacity compared to carbonyl-containing analogs like 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, which showed antiplatelet activity .
  • Substituted Phenyl Groups : The 3-(5-sulfanylidene-tetrazolyl)phenyl substituent introduces steric bulk and polarizability, contrasting with the 4-methoxyphenyl group in platelet inhibitors or trifluoromethylphenyl groups in herbicides .

Biological Activity

N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea, identified by its CAS number 86893-76-7, is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's molecular formula is C9H10N6OSC_9H_{10}N_6OS, with a molecular weight of 250.28 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : 1-methyl-3-[3-(5-sulfanylidene-1H-tetrazol-4-yl)phenyl]urea
  • SMILES Notation : CNC(=O)Nc1cccc(c1)N2N=NNC2=S

Biological Activity Overview

The biological activity of this compound has been explored in various studies that highlight its potential as a therapeutic agent.

Antagonistic Activity

Research indicates that derivatives of urea compounds, including this compound, exhibit antagonistic properties at neuropeptide Y (NPY) receptors. A study demonstrated that modifications to the urea structure could significantly enhance receptor binding affinity and selectivity. The most potent compounds in this series had IC50 values below 0.1 nM, indicating strong antagonistic activity against the NPY5 receptor .

Complement Inhibition

Another area of interest is the compound's role as a complement inhibitor. A related study on phenyl urea derivatives found that structural modifications led to significant inhibition of complement pathways. Specifically, compounds similar to this compound exhibited IC50 values as low as 13 nM in inhibiting C9 deposition through classical and alternative pathways . This suggests potential therapeutic applications in conditions involving complement system dysregulation.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal critical insights into how structural modifications influence biological activity. For instance:

CompoundModificationIC50 (nM)Biological Activity
7lFive-carbon chain addition13Complement inhibition
32Methyl group variation<0.1NPY receptor antagonist
44eAromatic substitution<0.1NPY receptor antagonist

These findings underscore the significance of specific functional groups in enhancing biological efficacy.

Case Studies

Several case studies have documented the effects of related compounds on biological systems:

  • Neuropeptide Y Receptor Antagonism : In vitro assays showed that specific urea derivatives effectively blocked NPY-induced signaling pathways, which are implicated in various metabolic disorders .
  • Complement System Modulation : Research highlighted that certain urea derivatives inhibited C9 deposition without affecting C3 and C4 pathways, suggesting a targeted approach to modulating the complement system for therapeutic benefits .

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